molecular formula C21H16N2O B15021529 N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide

N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide

Cat. No.: B15021529
M. Wt: 312.4 g/mol
InChI Key: WJZUAYVINRLGND-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a quinoline ring system substituted with a methyl group at the 2-position and a naphthalene-1-carboxamide moiety at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide typically involves the reaction of 2-methylquinoline with naphthalene-1-carboxylic acid or its derivatives. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often include heating the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield the corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Halogenating agents, nitrating agents, sulfuric acid as catalyst.

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interfere with enzymatic activities, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylquinolin-8-yl)benzamide: Similar structure but with a benzamide moiety instead of naphthalene-1-carboxamide.

    N-(2-methylquinolin-8-yl)phenylacetamide: Contains a phenylacetamide group instead of naphthalene-1-carboxamide.

    N-(2-methylquinolin-8-yl)thiophene-2-carboxamide: Features a thiophene-2-carboxamide moiety.

Uniqueness

N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide is unique due to its specific combination of the quinoline and naphthalene-1-carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C21H16N2O/c1-14-12-13-16-8-5-11-19(20(16)22-14)23-21(24)18-10-4-7-15-6-2-3-9-17(15)18/h2-13H,1H3,(H,23,24)

InChI Key

WJZUAYVINRLGND-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC4=CC=CC=C43)C=C1

Origin of Product

United States

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